molecular formula C18H15N5OS3 B2436069 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 308298-95-5

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2436069
CAS RN: 308298-95-5
M. Wt: 413.53
InChI Key: KNONMMHJDRWDIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It helps in understanding its reactivity and stability .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Antimalarial Activity

Background:: Malaria remains a global health concern, and effective chemotherapy is crucial for controlling the disease. Unfortunately, resistance to existing antimalarial drugs, such as chloroquine, has hindered eradication efforts.

Research Findings::
Implications::

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

Background:: Targeting the non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding pocket is essential for combating HIV-1.

Research Findings::

Organic Light-Emitting Diodes (OLEDs)

Background:: Organic materials play a crucial role in OLEDs, which are used in displays and lighting.

Research Findings::

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidines

Background:: Efficient synthetic methods are essential for accessing diverse chemical scaffolds.

Research Findings::

Safety and Hazards

The compound would be evaluated for any potential hazards, such as toxicity or flammability .

Future Directions

Based on the results of the above analyses, future research directions would be proposed. This could include improving the synthesis method, studying new reactions, or exploring potential applications .

properties

IUPAC Name

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c24-15-14-11-7-4-8-12(11)26-16(14)21-17(20-15)25-9-13-22-23-18(27-13)19-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNONMMHJDRWDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=NN=C(S4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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